![molecular formula C30H20N4O4 B102473 1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]- CAS No. 17589-24-1](/img/structure/B102473.png)
1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-' is a compound with potential applications in various fields of scientific research. This compound is a derivative of 1,3-diazetidine-2,4-dione and is also known as Bis(4-isocyanatobenzyl) 1,3-diazetidine-2,4-dione. The compound has a unique structure that makes it suitable for different applications.
Mechanism Of Action
The mechanism of action of 1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-' is not well understood. However, it is believed that the compound reacts with nucleophiles such as amines and alcohols to form urethane and urea linkages. The compound can also undergo Diels-Alder reactions with dienes to form cycloadducts.
Biochemical And Physiological Effects
There is limited information on the biochemical and physiological effects of 1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-' on living organisms. However, it has been reported that the compound is not toxic to cells and does not cause significant damage to DNA. The compound has been used as a crosslinking agent for proteins and enzymes.
Advantages And Limitations For Lab Experiments
1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-' has several advantages for lab experiments. The compound is stable and can be easily synthesized. It can be used as a building block for the synthesis of other compounds. The compound can also be used as a crosslinking agent for proteins and enzymes. However, the compound has limitations in terms of its solubility in common solvents. The compound is also sensitive to moisture and should be stored in a dry environment.
Future Directions
There are several future directions for the research on 1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-' . One direction is to investigate the mechanism of action of the compound and its reactivity with different nucleophiles. Another direction is to explore the potential applications of the compound in the fields of coordination chemistry and catalysis. The compound can also be used as a crosslinking agent for various biomolecules. Further research can be conducted to optimize the synthesis method of the compound and to improve its solubility in common solvents. The compound can also be modified to enhance its properties for specific applications.
Conclusion:
In conclusion, 1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-' is a compound with potential applications in various fields of scientific research. The compound can be easily synthesized and has several advantages for lab experiments. The compound has a unique structure that makes it suitable for different applications. Further research is required to fully understand the mechanism of action of the compound and to explore its potential applications.
Synthesis Methods
The synthesis of 1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-' can be achieved by reacting 1,3-diazetidine-2,4-dione with 4-isocyanatobenzyl chloride in the presence of a base. The reaction yields a white solid that can be purified by recrystallization. The purity of the compound can be determined by various analytical techniques such as NMR, IR, and mass spectroscopy.
Scientific Research Applications
1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-' has potential applications in various fields of scientific research. The compound can be used as a building block for the synthesis of other compounds. It can also be used as a ligand in coordination chemistry and catalysis. The compound has been used as a modifier for epoxy resins and polyurethanes. It has also been used as a crosslinking agent for polymers.
properties
CAS RN |
17589-24-1 |
|---|---|
Product Name |
1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]- |
Molecular Formula |
C30H20N4O4 |
Molecular Weight |
500.5 g/mol |
IUPAC Name |
1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-1,3-diazetidine-2,4-dione |
InChI |
InChI=1S/C30H20N4O4/c35-19-31-25-9-1-21(2-10-25)17-23-5-13-27(14-6-23)33-29(37)34(30(33)38)28-15-7-24(8-16-28)18-22-3-11-26(12-4-22)32-20-36/h1-16H,17-18H2 |
InChI Key |
ARRNPOPZVLSDGB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N3C(=O)N(C3=O)C4=CC=C(C=C4)CC5=CC=C(C=C5)N=C=O)N=C=O |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N3C(=O)N(C3=O)C4=CC=C(C=C4)CC5=CC=C(C=C5)N=C=O)N=C=O |
Other CAS RN |
17589-24-1 |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



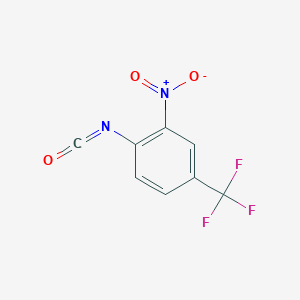

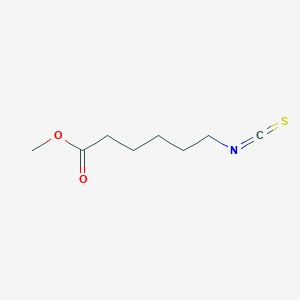

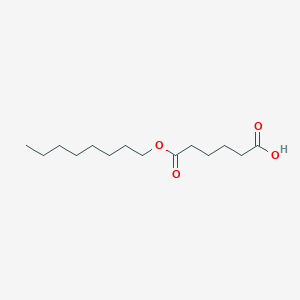

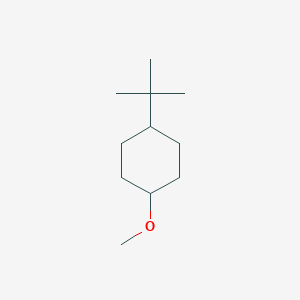

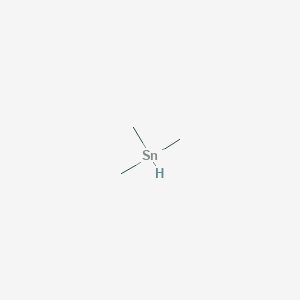
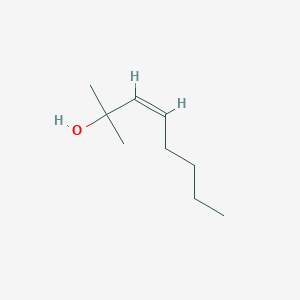
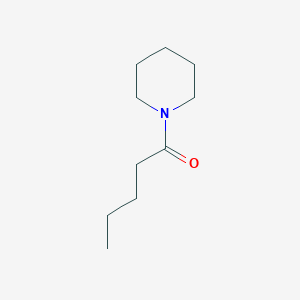
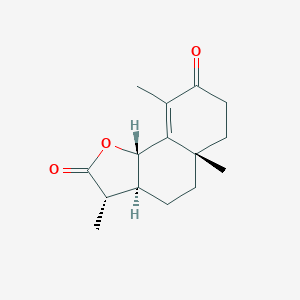
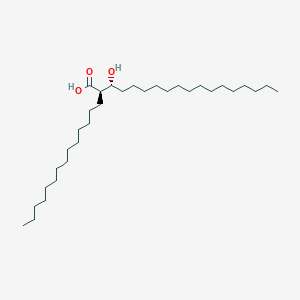
![Copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetracarboxylic acid](/img/structure/B102414.png)